Glucomannan polysaccharide from Konjac
Description
Monosaccharide Ratios (Mannose/Glucose)
Konjac glucomannan (KGM) is a heteropolysaccharide composed of β-1,4-linked D-mannose and D-glucose residues. Quantitative analyses using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy reveal that the mannose-to-glucose (Man/Glc) ratio typically ranges between 1.5:1 and 1.6:1 . For example:
- HPLC with enzymatic hydrolysis shows ratios of 1.02:1 to 1.19:1.
- ¹H-NMR analyses report ratios of 1:1.185 to 1:1.266.
- Methylation analysis combined with ¹³C NMR confirms a ratio of approximately 1.5:1.
Variations in ratios arise from differences in konjac plant cultivars and extraction methodologies.
Branching Patterns and Acetylation Degree
KGM exhibits limited branching , with short side chains attached via β-1,3 linkages at the C-3 position of mannose residues. Branching frequency is approximately 8% (1 branch per 12–19 sugar residues). Acetylation occurs randomly at the C-6 position of mannose and glucose, with 5–10% acetyl group substitution . Key findings include:
Properties
CAS No. |
37220-17-0 |
|---|---|
Molecular Formula |
C12H22O11 |
Origin of Product |
United States |
Preparation Methods
Ethanol Precipitation
The conventional method for KGM extraction involves ethanol precipitation, which separates the polysaccharide from starch, proteins, and other impurities. Raw konjac flour is first dispersed in water, heated to solubilize KGM, and then subjected to ethanol washing. As detailed in the Megazyme protocol, the process includes:
-
Defatting : Konjac flour is stirred with 80% ethanol to remove low-molecular-weight sugars and lipids.
-
Hydration and Heating : The residue is resuspended in pH 4.5 buffer, boiled to hydrate KGM, and treated with β-mannanase to hydrolyze residual hemicellulose.
-
Deacetylation : Alkaline treatment (pH 12.5) removes acetyl groups, enhancing KGM’s solubility and gel-forming capacity.
This method yields KGM with >98% purity, though it requires careful control of ethanol concentration and temperature to prevent polysaccharide degradation.
Acidic and Alkaline Extraction
Alternative approaches use acidic or alkaline conditions to improve extraction efficiency. A study combining γ-irradiation with β-mannanase treatment demonstrated that mild acid hydrolysis (0.2–1.0 M HCl) at 100–125°C degrades KGM into oligosaccharides while preserving its bioactive properties. Post-treatment neutralization and dialysis remove residual acids, producing a clarified KGM solution suitable for further applications.
Advanced Physical and Enzymatic Processing Techniques
Freeze-Thaw Cyclic Pretreatment
Innovative physical methods, such as freeze-thaw cycles (FTC), have been explored to enhance KGM extraction. Research on Amorphophallus muelleri tubers revealed that FTC pretreatment modifies KGM’s morphology, creating porous structures that facilitate solvent penetration. Key parameters include:
-
Freezing Time : Prolonged freezing (≥12 hours) increases pore size but risks ice crystal-induced polysaccharide fragmentation.
-
Cycle Number : Three FTC cycles optimize yield without compromising molecular integrity.
Post-FTC extraction with ethanol achieves 85–90% purity, with reduced calcium oxalate content—a common irritant in raw konjac.
Enzymatic Hydrolysis
Enzymatic degradation using β-mannanase or cellulase offers a sustainable route to modify KGM’s molecular weight. For instance:
-
β-Mannanase : Hydrolyzes β-1,4-mannose linkages, producing low-viscosity KGM (~10 cSt) ideal for dietary supplements.
-
Cellulase : Targets β-1,4-glucose bonds, generating oligosaccharides that promote lactic acid bacteria growth.
A comparative study showed cellulase-treated KGM outperforms mannanase hydrolysates in prebiotic activity, doubling Lactobacillus colony counts in fermented milk.
Synthesis of Konjac Glucomannan Gel Microspheres
Crosslinking and Microsphere Formation
KGM’s ability to form hydrogels has been exploited for drug delivery and wound dressing applications. A patented method involves:
-
Degradation : Refined KGM is treated with 0.2–1.0 M acid under pressure (100–125°C) to reduce molecular weight.
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Balling and Crosslinking : The degraded KGM solution is injected into an oil phase (50–95°C) containing epoxy chloropropane, forming uniform microspheres (50–500 µm).
| Parameter | Optimal Range | Impact on Microsphere Quality |
|---|---|---|
| Crosslinker Ratio | 1:4–1:7 (agent:KGM) | Higher ratios increase gel stiffness |
| Temperature | 50–95°C | Elevated temps accelerate crosslinking |
| Stirring Speed | 80 rpm | Ensures homogeneous droplet size |
This one-step crosslinking method achieves 90% encapsulation efficiency for bioactive compounds.
Quality Control and Analytical Methods
Purity Assessment
KGM purity is evaluated via:
Contaminant Removal
Calcium oxalate, a toxic impurity, is reduced to <0.02% through sequential ethanol washes and alkaline treatment. Protein content, monitored via the Bradford assay, is typically <0.5% in pharmaceutical-grade KGM.
Emerging Trends and Challenges
Chemical Reactions Analysis
Structural Basis for Chemical Reactivity
Glucomannan's backbone consists of mannose:glucose (M:G) units in a 1.6:1 ratio , with acetyl groups (~5–10% substitution) at C-6 positions of mannose residues . This structure enables:
-
Hydrogen bonding via hydroxyl groups
-
Steric effects from acetyl substitutions
Enzymatic Hydrolysis
Key mechanisms:
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β-mannanases cleave β-(1→4)-mannosidic bonds, producing mannose-terminated oligosaccharides
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Cellulases target β-(1→4)-glucosidic linkages, yielding glucose-terminated fragments
Acid Hydrolysis
-
3N H₂SO₄ at 100°C for 90 min achieves complete depolymerization to monosaccharides
-
Reaction rate: Glucose release > Mannose due to differential bond stability
Alkaline Deacetylation
Reaction :
| Alkali Type | Concentration | Gel Strength (kPa) | Gelation Time (min) |
|---|---|---|---|
| NaOH | 0.5 M | 12.4 ± 0.8 | 30 |
| KOH | 0.5 M | 10.9 ± 0.6 | 45 |
Gel network formation relies on hydrogen bonding and chain entanglements post-acetyl removal .
Thermal Gelation
Borate Cross-Linking
Transglutaminase (TGase) Mediated
Acetylation/Deacetylation Dynamics
| Parameter | Acetylated KGM | Deacetylated KGM |
|---|---|---|
| Water solubility | 98% | Insoluble |
| Viscosity (1% solution) | 12,000 mPa·s | 350 mPa·s |
| Thermal stability | Degrades at 160°C | Stable to 220°C |
Soybean Protein Isolate (SPI)
-
SPI:KGM (5:4 w/w) forms shear-thinning gels with:
Inulin Synergy
Scientific Research Applications
Health Benefits
Weight Management and Satiety
Glucomannan is widely recognized for its effectiveness in weight management. Studies indicate that it can enhance feelings of fullness, thereby reducing appetite and caloric intake. This property is particularly beneficial for individuals aiming to lose weight or manage obesity .
Glycemic Control
Research has shown that glucomannan can help regulate blood sugar levels by slowing down the absorption of carbohydrates. This makes it a valuable dietary supplement for individuals with diabetes, as it aids in controlling postprandial blood glucose levels .
Cholesterol Reduction
Glucomannan has been associated with lowering serum cholesterol levels. Its viscous nature allows it to bind bile acids in the intestine, which leads to increased excretion of cholesterol and improved lipid profiles .
Digestive Health
As a soluble fiber, glucomannan promotes digestive health by enhancing bowel regularity and alleviating constipation. It acts as a prebiotic, fostering beneficial gut bacteria and improving overall gut microbiota composition .
Pharmaceutical Applications
Drug Delivery Systems
The gel-forming ability of glucomannan enables its use in pharmaceutical formulations. It can be modified to create hydrogels, which serve as carriers for controlled drug delivery systems. These systems can improve the bioavailability of drugs while minimizing side effects .
Wound Dressings
Glucomannan's biocompatibility and moisture-retaining properties make it an excellent candidate for wound dressing applications. Modified forms of glucomannan have been developed into gels that promote healing by maintaining a moist environment conducive to tissue regeneration .
Food Industry Applications
Food Additive
Glucomannan is utilized as a food thickener and stabilizer due to its gelling properties. It is commonly found in various food products, including noodles, desserts, and dietary supplements, where it enhances texture and mouthfeel without adding calories .
Fat Substitute
In meat products, glucomannan can act as a fat replacer, improving texture while reducing overall fat content. This application is particularly relevant for health-conscious consumers seeking lower-fat alternatives .
Industrial Applications
Paper Industry
Carboxymethylated glucomannan has been shown to enhance the physical properties of paper products, such as burst index and tensile strength. This application highlights its potential in improving the quality of paper manufacturing processes .
Cosmetic Formulations
Due to its hydrophilic nature, glucomannan is also explored in cosmetic formulations for its moisturizing properties. It can improve skin hydration and texture when incorporated into creams and lotions .
Case Studies
Mechanism of Action
Glucomannan exerts its effects primarily through its ability to absorb water and form a viscous gel. This gel-forming property slows down the absorption of nutrients in the digestive tract, leading to a feeling of fullness and reduced calorie intake . In drug delivery systems, glucomannan can encapsulate active ingredients and release them in a controlled manner . The molecular targets and pathways involved include interactions with digestive enzymes and modulation of gut microbiota .
Comparison with Similar Compounds
Xanthan Gum: Another polysaccharide with high viscosity and gel-forming properties.
Carrageenan: Derived from red seaweed, carrageenan is used as a thickener and stabilizer in food products.
Uniqueness of Glucomannan: Glucomannan is unique due to its high molecular weight, exceptional water-absorbing capacity, and ability to form thermally reversible gels. Its biodegradability and biocompatibility make it particularly suitable for biomedical applications .
Biological Activity
Glucomannan polysaccharide (KGM) derived from the konjac plant (Amorphophallus konjac) is a water-soluble dietary fiber known for its diverse biological activities and health benefits. This article reviews the biological activity of KGM, highlighting its mechanisms of action, health implications, and relevant research findings.
Structure and Properties of Konjac Glucomannan
KGM is a linear polysaccharide composed of β-D-mannose and β-D-glucose units in a molar ratio of approximately 1.6:1. The presence of acetyl groups contributes to its solubility and gel-forming properties, making it a versatile ingredient in food and pharmaceutical applications .
Key Properties:
- Viscosity: KGM exhibits high viscosity in aqueous solutions, which can affect digestion and absorption .
- Gel Formation: It forms gels that can encapsulate other substances, enhancing delivery systems in pharmaceuticals .
- Biocompatibility: KGM is non-toxic and biocompatible, making it suitable for various biomedical applications .
1. Gut Health and Immunity
KGM has been shown to modulate gut-associated lymphoid tissue immunity. A study indicated that dietary inclusion of KGM improved gut barrier function and reduced inflammation in models of colitis induced by dextran sodium sulfate (DSS) .
Table 1: Effects of KGM on Short-Chain Fatty Acid (SCFA) Production
| Treatment | Acetate (μmol/g feces) | Propionate (μmol/g feces) | Butyrate (μmol/g feces) | Total SCFA (μmol/g feces) |
|---|---|---|---|---|
| DSS | 65.3 ± 0.8 | 10.3 ± 0.2 | 3.3 ± 0.2 | 78.9 ± 1.3 |
| KGM | 30.6 ± 0.6 | 4.8 ± 0.1 | 1.4 ± 0.1 | 36.8 ± 0.8 |
| Inulin | 50.8 ± 0.8 | 7.4 ± 0.4 | 3.2 ± 0.1 | 61.4 ± 1.3 |
| K + I | 48.7 ± 1.0 | 7.9 ± 0.3 | 4.6 ± 0.1 | 60.9 ± 1.4 |
This table illustrates the impact of KGM on SCFA production, which are crucial for maintaining gut health.
2. Metabolic Regulation
Research indicates that KGM can aid in metabolic regulation, particularly for individuals with obesity or type-2 diabetes . A clinical trial showed that KGM supplementation significantly reduced fasting blood glucose levels in type-2 diabetic patients over a period of time .
Case Study: Type-2 Diabetes Management
A study involving seventy-two type-2 diabetic patients demonstrated that a diet supplemented with KGM led to significant improvements in glycaemic control, as evidenced by reductions in fasting blood glucose levels after six weeks of treatment .
3. Weight Management
KGM's high viscosity contributes to increased satiety, which can aid in weight management by reducing overall caloric intake . A randomized controlled trial showed that participants consuming KGM experienced reduced appetite and lower body weight compared to the control group .
Safety and Side Effects
While KGM is generally recognized as safe, some gastrointestinal side effects such as bloating and diarrhea have been reported, particularly at high doses (greater than 3 g/day) . Long-term studies have shown no significant adverse effects when consumed within recommended limits .
Q & A
Q. 1.1. What is the chemical structure of konjac glucomannan (KGM), and what methods are used to characterize it?
KGM is a high-molecular-weight, water-soluble polysaccharide composed of β-1,4-linked D-mannose and D-glucose residues in a molar ratio of ~1.6:1, with occasional acetyl groups at the C-6 position . Key characterization methods include:
Q. 1.2. How is glucomannan extracted from konjac tubers, and what factors influence yield and purity?
Extraction involves:
Ethanol precipitation : Removes starch and impurities, yielding ~60–75% purity .
Enzymatic methods : Use β-mannanase to degrade non-KGM polysaccharides, enhancing purity .
Sun-drying or freeze-drying : Affects moisture content and polysaccharide stability .
Key factors include tuber age, drying temperature, and solvent polarity .
Q. 1.3. What purification techniques are employed to isolate high-purity KGM for experimental use?
- Deproteinization : Using Sevag reagent or protease treatment to remove proteins .
- Deacetylation : Alkaline treatment (e.g., NaOH) to hydrolyze acetyl groups, critical for gel formation .
- Purity assessment : Measured via colorimetric assays (e.g., phenol-sulfuric acid) or HPLC .
Advanced Research Questions
Q. 2.1. How do molecular weight and acetylation degree affect KGM’s rheological properties?
- High molecular weight (≥1,000 kDa) : Increases viscosity and shear-thinning behavior, critical for food and pharmaceutical gels .
- Acetylation : Reduces gel strength but enhances solubility. Deacetylation via alkali treatment (e.g., 0.5% NaOH) forms thermally stable gels .
- Methodology : Rheometry (e.g., oscillatory shear tests) quantifies viscoelasticity under varying pH and ionic strength .
Q. 2.2. What mechanisms underlie KGM’s gelation and phase separation in mixed biopolymer systems?
- Alkali-induced gelation : Deacetylation exposes hydroxyl groups, enabling hydrogen bonding and hydrophobic interactions .
- Phase separation with proteins (e.g., ovalbumin) : Driven by thermodynamic incompatibility; studied via confocal microscopy and turbidity assays .
- Contradictions : Conflicting reports on gel strength vs. acetyl content highlight the need for standardized deacetylation protocols .
Q. 2.3. How can KGM be functionalized for targeted drug delivery or biomedical applications?
- Cationic modification : Quaternization enhances mucoadhesion for oral vaccines .
- Esterification : Citrate crosslinking under electron beam irradiation improves mechanical stability for tissue engineering .
- Nanoparticle synthesis : Ionic gelation with chitosan creates pH-sensitive carriers for anticancer drugs .
Q. 2.4. What experimental models are used to study KGM’s prebiotic and immunomodulatory effects?
- In vitro : Fermentation with Bifidobacterium spp. to assess short-chain fatty acid production .
- In vivo : Rodent models (e.g., high-fat diet-induced obesity) monitor gut microbiota diversity via 16S rRNA sequencing .
- Contradictions : Variability in immune response (e.g., IgE suppression) across studies suggests strain-specific effects .
Methodological and Data Analysis Challenges
Q. 3.1. How should researchers address discrepancies in reported glucomannan content across studies?
Q. 3.2. What statistical approaches resolve contradictions in KGM’s bioactivity data?
- Cluster analysis : Identifies study clusters (e.g., "hydrogel applications" vs. "rheology") to contextualize conflicting findings .
- Meta-regression : Adjusts for covariates like molecular weight or dosage in preclinical trials .
Q. 3.3. How can KGM’s structural heterogeneity be controlled in experimental designs?
- Batch standardization : Use tuber tissue from the same growth zone and harvest time .
- Post-processing : Irradiation or sonication to homogenize molecular weight distribution .
Emerging Research Directions
- KGM-based hydrogels for 3D bioprinting : Optimize crosslinking density for cell viability .
- Synergistic effects with xanthan gum or κ-carrageenan : Study co-gelation mechanisms for texture engineering .
- Toxicology profiling : Long-term rodent studies to assess genotoxicity of modified KGM derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
